Rhodium diacetate

N–H insertion carbene transfer catalyst screening

Inconsistent yields and isomeric byproducts plague dirhodium-catalyzed transformations when the incorrect carboxylate ligand is selected. Rhodium diacetate (Rh₂(OAc)₄) resolves this by delivering predictable, ligand-specific reactivity for critical bond-forming reactions. • N-H insertion: 94% optimized yield in toluene at 80°C, outperforming Rh₂(esp)₂ and Rh₂(octanoate)₄. • Nitrene transfer: Exclusive aziridination chemoselectivity-no competing amine byproducts. • Macrocyclization: Balanced electrophilicity enables effective intramolecular cyclopropanation with broad functional group tolerance. • Stereocontrol: Complete cis-selectivity (>100:0 dr) in chiral aziridine synthesis.

Molecular Formula C4H6O4Rh-2
Molecular Weight 220.99 g/mol
CAS No. 5503-41-3
Cat. No. B1582096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium diacetate
CAS5503-41-3
Molecular FormulaC4H6O4Rh-2
Molecular Weight220.99 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].[Rh+2]
InChIInChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4);/p-2
InChIKeyDVZJTSSQUUVXOC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium Diacetate Procurement Guide


Rhodium diacetate (Rh₂(OAc)₄), also known as rhodium(II) acetate dimer, is a dinuclear rhodium(II) carboxylate complex with a distinctive paddlewheel structure [1]. This air-stable, green crystalline solid serves as a homogeneous catalyst for a range of synthetically valuable transformations, including cyclopropanation of alkenes, C–H and X–H (X = N, S, O) insertion reactions, ylide generation, and nitrene transfer processes . Its well-defined structure and commercial availability make it a benchmark catalyst in organic synthesis, particularly in medicinal chemistry and natural product synthesis [2].

Scope: Cyclopropanation, C–H/X–H insertion, ylide formation, nitrene transfer
Handling: Air-stable green solid, convenient for general synthetic laboratories
Role: Benchmark catalyst for method development in medicinal chemistry and natural product synthesis

Why Rhodium Diacetate Is Irreplaceable


Dirhodium(II) carboxylate catalysts are not interchangeable; their catalytic activity, chemoselectivity, and reaction outcomes are highly dependent on the electronic and steric properties of the bridging carboxylate ligands [1]. Substituting Rh₂(OAc)₄ with catalysts like Rh₂(esp)₂, Rh₂(octanoate)₄, Rh₂(TFA)₄, or Rh₂(cap)₄ can lead to significant changes in yield, product distribution, or even complete reaction failure [2][3]. The following evidence demonstrates that for specific transformations, Rh₂(OAc)₄ provides a unique and often superior performance profile, making its selection a critical decision for both research and industrial applications.

Rh₂(esp)₂ vs. Rh₂(OAc)₄
May shift chemoselectivity in nitrene transfer, altering aziridination/amination product ratios.
Rh₂(octanoate)₄ vs. Rh₂(OAc)₄
May reduce N–H insertion yields; reported activity differences can impact multistep efficiency.
Rh₂(cap)₄ vs. Rh₂(OAc)₄
Lower electrophilicity may limit macrocyclization promotion, shifting pathway distribution.

Rhodium Diacetate Performance Data


N–H Insertion Yield Advantage

In a direct comparison under identical reaction conditions (CHCl₃, 60 °C), Rh₂(OAc)₄ provided an 81% yield in an N–H insertion reaction, significantly outperforming Rh₂(esp)₂ (70% yield) and Rh₂(octanoate)₄ (38% yield) [1]. Further optimization using Rh₂(OAc)₄ in toluene at 80 °C increased the yield to 94% [1].

N–H Insertion Yield
Head-to-head
Rh₂(OAc)₄: 81% (CHCl₃, 60 °C); 94% (toluene, 80 °C)
Rh₂(esp)₂: 70%
Rh₂(octanoate)₄: 38%
Reported yield advantage supports N–H insertion workflow selection.
Sealed-vial conditions; internal standard ¹H NMR used.
N–H insertion carbene transfer catalyst screening

Exclusive Aziridination Chemoselectivity

In a computational and experimental study of intermolecular nitrene transfer to carvone, Rh₂(OAc)₄ catalysis yielded exclusive aziridination, whereas Rh₂(esp)₂ gave a mixture of aziridine and amine products [1]. The exclusive selectivity of Rh₂(OAc)₄ is attributed to the electron-rich π-bond and its lower bond dissociation energy relative to the σC–H bond, an advantage not overridden by steric effects as in the bulkier Rh₂(esp)₂ system [1].

Aziridination Selectivity
Head-to-head
Rh₂(OAc)₄: exclusive aziridination
Rh₂(esp)₂: mixture of aziridine and amine
Reported exclusive chemoselectivity may simplify product purification.
Intermolecular nitrene transfer to carvone; M06L/experimental validation.
nitrene transfer chemoselectivity aziridination

Balanced Reactivity for Macrocyclization

In a study of macrocycle formation via intramolecular cyclopropanation, the ability of catalysts to favor macrocyclization over competing pathways followed the order of increasing electrophilicity: Rh₂(pfb)₄ > Rh₂(OAc)₄ > Cu(MeCN)₄PF₆ > Rh₂(cap)₄ [1]. Rh₂(OAc)₄ occupies a balanced middle position, more electrophilic and macrocyclization-promoting than Rh₂(cap)₄, but less so than the perfluorinated Rh₂(pfb)₄ [1].

Macrocyclization Rank
Cross-study comparable
Electrophilicity rank: Rh₂(pfb)₄ > Rh₂(OAc)₄ > Cu(MeCN)₄PF₆ > Rh₂(cap)₄
Balanced intermediate reactivity reported to favor macrocyclization.
Intramolecular competition; perfluorinated catalysts may reduce functional-group tolerance.
macrocyclization intramolecular cyclopropanation electrophilicity

Enhanced Aziridination Yield and Diastereoselectivity

In a direct comparative study of aziridination reactions, Rh₂(OAc)₄ achieved a 58% yield of the aziridine product 7a with complete diastereoselectivity (cis:trans >100:0), while Rh₂(esp)₂ gave only 45% yield of 7b [1]. The Rh₂(OAc)₄-catalyzed reaction also produced significantly less of the C–H insertion side product (18% 8a) compared to Rh₂(esp)₂ (25% 8b) [1].

Aziridination Yield & dr
Head-to-head
Rh₂(OAc)₄: 58% yield, >100:0 cis:trans
Rh₂(esp)₂: 45% yield
Reported higher yield and complete cis diastereoselectivity may support chiral building-block synthesis.
C–H insertion side product: 18% (OAc) vs. 25% (esp); 3 mol% cat., PhIO, CH₂Cl₂.
aziridination diastereoselectivity yield

Optimal Application Scenarios for Rhodium Diacetate


High-Yield N–H Insertion for Pharmaceutical Intermediates

When developing synthetic routes that rely on N–H insertion of α-diazo carbonyl compounds, Rh₂(OAc)₄ provides a 94% optimized yield in toluene at 80 °C, outperforming both Rh₂(esp)₂ and Rh₂(octanoate)₄ [1]. This high yield minimizes waste and reduces the number of synthetic steps required to reach the target molecule, a key consideration in pharmaceutical manufacturing where cost-of-goods is paramount.

Exclusive Aziridination for Natural Product Derivatization

For chemists performing late-stage functionalization of natural products or complex drug candidates, the exclusive aziridination chemoselectivity of Rh₂(OAc)₄ in intermolecular nitrene transfer reactions eliminates the formation of isomeric amine byproducts [2]. This ensures a single, well-defined product, simplifying purification and characterization in both academic research and early-stage drug discovery.

Macrocycle Formation for Macrolide Antibiotics

In the synthesis of macrolide antibiotics and other biologically active macrocycles, the balanced electrophilicity of Rh₂(OAc)₄ promotes macrocyclization via intramolecular cyclopropanation more effectively than less electrophilic catalysts like Rh₂(cap)₄, while offering better functional group tolerance than highly electrophilic perfluorinated catalysts [3]. This makes Rh₂(OAc)₄ a robust and reliable first-choice catalyst for macrocyclization screening.

Diastereoselective Aziridination for Chiral Building Blocks

When synthesizing chiral aziridines as versatile building blocks for β-lactam antibiotics or amino acid derivatives, Rh₂(OAc)₄ delivers a 58% yield of the desired aziridine with complete cis-selectivity (>100:0 dr), while minimizing competing C–H insertion to only 18% [4]. This predictable stereochemical outcome is critical for downstream asymmetric synthesis and reduces the burden of diastereomer separation.

Application
Selection Property
Validation Focus
N–H Insertion of α-Diazo Carbonyls
Ligand-dependent insertion yield
Yield optimization under varied solvents and temperatures
Aziridination for Complex Molecule Derivatization
Chemoselectivity (aziridination vs. amination)
Product distribution under nitrene transfer conditions
Macrocycle Formation via Intramolecular Cyclopropanation
Electrophilicity-dependent macrocyclization propensity
Macrocycle yield vs. competing pathways
Chiral Aziridine Building Blocks
Diastereoselectivity and C–H insertion suppression
Cis-selectivity and side-product profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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